Cas no 2817-13-2 ((S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid)

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid is a chiral dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a branched aliphatic side chain. Its stereospecific (S,S) configuration ensures high enantiopurity, making it valuable for peptide synthesis and asymmetric catalysis. The Cbz group enhances solubility in organic solvents while providing selective deprotection under mild hydrogenolysis conditions. The compound’s structural rigidity, conferred by the 4-methylpentanamide moiety, supports controlled conformational stability in peptide design. Its carboxylic acid functionality allows for further derivatization, facilitating applications in medicinal chemistry and bioconjugation. This intermediate is particularly useful in the synthesis of bioactive peptides and peptidomimetics, where precise stereochemistry and functional group compatibility are critical.
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid structure
2817-13-2 structure
Product name:(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid
CAS No:2817-13-2
MF:C17H24N2O5
MW:336.38286
MDL:MFCD00037226
CID:264581
PubChem ID:6992475

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,N-[(phenylmethoxy)carbonyl]-L-leucyl-
    • (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
    • Cbz-Leu-Ala-OH
    • N-[(Benzyloxy)carbonyl]-L-leucyl-L-alanine
    • Z-Leu-Ala-OH
    • AC1L2O0Y
    • AC1Q5SD2
    • alanine, n-[(phenylmethoxy)carbonyl]leucyl-
    • N-(N-Benzyloxycarbonyl-L-leucyl)-L-alanin
    • N-(N-benzyloxycarbonyl-L-leucyl)-L-alanine
    • N-[(benzyloxy)carbonyl]leucylalanine
    • N-{N-[(phenylmethoxy)carbonyl]-L-leucyl}-L-alanine
    • N-benzyloxycarbonylleucylalanine
    • N-Cbz-L-leucyl-L-alanine
    • NSC333758
    • SureCN9338295
    • Z-L-Leucyl-L-alanine
    • ((Benzyloxy)carbonyl)-l-leucyl-l-alanine
    • SCHEMBL2471949
    • A913505
    • (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoicacid
    • benzyloxycarbonylleucyl-alanine
    • AKOS005174923
    • L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-
    • N-(2-([(Benzyloxy)carbonyl]amino)-4-methylpentanoyl)alanine #
    • EN300-302943
    • (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido]propanoic acid
    • 2817-13-2
    • MFCD00037226
    • NS00048677
    • DS-11576
    • CS-0274598
    • (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
    • L-Alanine, N-[(phenylmethoxy)carbonyl]-L-leucyl-
    • ALBB-015473
    • (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid
    • MDL: MFCD00037226
    • Inchi: InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t12-,14-/m0/s1
    • InChI Key: CWMXJBNCYBDNTJ-JSGCOSHPSA-N
    • SMILES: C[C@@H](C(O)=O)NC([C@H](CC(C)C)NC(OCC1=CC=CC=C1)=O)=O

Computed Properties

  • Exact Mass: 336.169
  • Monoisotopic Mass: 336.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 11
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 105A^2

Experimental Properties

  • Density: 1.181
  • Melting Point: 150-155 °C
  • Boiling Point: 581.7°C at 760 mmHg
  • Flash Point: 305.6°C
  • Refractive Index: 1.529

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:3
  • Storage Condition:Sealed in dry,Store in freezer, under -20°C(BD33027)
  • HazardClass:IRRITANT

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37610-5g
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
2817-13-2 95%
5g
¥1666.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37610-1g
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
2817-13-2 95%
1g
¥556.0 2024-07-15
Enamine
EN300-302943-10g
(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido]propanoic acid
2817-13-2
10g
$7189.0 2023-09-06
TRC
B700263-500mg
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid
2817-13-2
500mg
$ 80.00 2022-06-06
Matrix Scientific
064848-500mg
N-[(Benzyloxy)carbonyl]-L-leucyl-L-alanine
2817-13-2
500mg
$119.00 2023-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37610-250mg
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
2817-13-2 95%
250mg
¥226.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37610-100mg
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
2817-13-2 95%
100mg
¥146.0 2024-07-15
Enamine
EN300-302943-1.0g
(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido]propanoic acid
2817-13-2
1g
$0.0 2023-06-07
Chemenu
CM251904-25g
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
2817-13-2 95%
25g
$636 2021-06-09
A2B Chem LLC
AF61612-1g
N-[(Benzyloxy)carbonyl]-l-leucyl-l-alanine
2817-13-2 >95%
1g
$405.00 2024-04-20

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid Related Literature

Additional information on (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid

Comprehensive Overview of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid (CAS No. 2817-13-2)

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid (CAS No. 2817-13-2) is a chiral compound widely recognized in pharmaceutical and biochemical research. This peptide derivative is particularly valued for its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a methylpentanamido backbone, makes it a versatile intermediate in organic chemistry.

The growing interest in chiral compounds and stereoselective synthesis has positioned (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid as a critical tool for researchers. With the rise of personalized medicine and targeted drug delivery systems, this compound has gained attention for its potential in designing peptide-based therapeutics. Its high purity and optical activity are essential for ensuring the efficacy and safety of final pharmaceutical products.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in biotechnology and drug discovery. Researchers frequently search for reliable peptide intermediates like CAS No. 2817-13-2 to streamline their workflows. The compound's compatibility with solid-phase peptide synthesis (SPPS) and solution-phase methods further enhances its utility in modern laboratories.

Another key application of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid lies in the development of enzyme inhibitors and receptor modulators. Its structural features allow for precise interactions with biological targets, making it a valuable asset in structure-activity relationship (SAR) studies. As the pharmaceutical industry shifts toward small-molecule drugs with improved bioavailability, this compound's role in lead optimization becomes increasingly significant.

From a synthetic chemistry perspective, the Cbz-protected amino acid moiety in CAS No. 2817-13-2 offers excellent stability under various reaction conditions. This property is particularly advantageous for multi-step organic synthesis, where protecting group strategies are crucial. The compound's methylpentanamido side chain also contributes to its lipophilicity, a desirable trait for drug permeability and blood-brain barrier penetration.

Environmental and regulatory considerations are also shaping the use of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid. With increasing emphasis on green chemistry, researchers are exploring sustainable methods for its production and application. The compound's compatibility with catalytic asymmetric synthesis aligns with the industry's push toward atom economy and waste reduction.

In conclusion, (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid (CAS No. 2817-13-2) stands as a pivotal compound in modern chemical and pharmaceutical research. Its applications span from peptide drug development to bioconjugation strategies, reflecting its broad utility. As scientific inquiries into chiral building blocks and precision medicine continue to evolve, this compound will likely remain at the forefront of innovative research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2817-13-2)(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic Acid
A913505
Purity:99%
Quantity:25g
Price ($):500.0